Picrasinol B is primarily sourced from the bark and leaves of Picrasma quassioides, a tree native to East Asia, particularly Japan and China. The plant has been traditionally used in herbal medicine for its antimalarial, anti-inflammatory, and antidiabetic properties. In terms of classification, Picrasinol B is categorized as a flavonoid glycoside, which indicates its structure includes a flavonoid component attached to a sugar moiety.
The synthesis of Picrasinol B can be achieved through various methods, including:
Picrasinol B has a complex molecular structure characterized by:
The structure can be represented as follows:
The compound's stereochemistry plays a crucial role in its interactions with biological targets.
Picrasinol B undergoes various chemical reactions typical of flavonoids:
These reactions are essential for understanding how Picrasinol B can be modified for enhanced therapeutic effects.
The mechanism of action for Picrasinol B involves several pathways:
Research indicates that these mechanisms contribute significantly to its potential therapeutic applications in treating diseases like cancer and diabetes.
Picrasinol B exhibits distinct physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Picrasinol B has several notable applications in scientific research:
Picrasinol B is systematically named as (11α,12β)-16-Hydroxy-2-methoxy-11,12-[methylenebis(oxy)]picras-2-en-1-one [4] [6]. It belongs to the quassinoid family of degraded triterpenoids, characterized by a C20 backbone with multiple oxygenated functional groups. Structurally, it is classified as a pentacyclic diterpenoid featuring fused rings and a methylenedioxy bridge between C-11 and C-12. Its nomenclature follows biogenetic relationships within the Simaroubaceae plant family, where quassinoids exhibit C-18 to C-25 skeletons [3] [8].
Picrasinol B has the molecular formula C₂₂H₃₂O₆, confirmed via high-resolution mass spectrometry (HRMS) [1] [6]. Its exact molecular weight is 392.5 g/mol, calculated as follows:
This mass is consistent with the [M+H]⁺ ion observed at m/z 381.1910 in HRESIMS spectra [1] [4].
Comprehensive ¹H and ¹³C NMR assignments were established using 2D techniques (HSQC, HMBC, COSY) [1] [4]:
Table 1: Key NMR Assignments for Picrasinol B
Atom | δH (ppm) | δC (ppm) | Multiplicity | Correlations (HMBC) |
---|---|---|---|---|
H-3 | 5.63 | 120.8 | d (J=2.2 Hz) | C-1, C-2, C-4 |
CH₃-18 | 1.08 | 16.1 | s | C-3, C-4, C-5 |
CH₃-19 | 1.38 | 23.7 | s | C-1, C-5, C-10 |
OCH₃ | 3.42 | 56.5 | s | C-2 |
O-CH₂-O | 4.92, 5.10 | 102.5 | d (each) | C-11, C-12 |
The methylenedioxy group (δC 102.5 ppm) and olefinic proton (H-3) confirm the presence of an α,β-unsaturated ketone and a cyclic ether bridge [1] [6].
HRESIMS analysis revealed a [M+H]⁺ ion at m/z 381.1910 (calc. 381.1908), supporting the molecular formula [1] [4]. Major fragments include:
IR spectra (KBr) show absorptions at:
X-ray crystallography confirms Picrasinol B adopts a rigid, chair-boat fused conformation across its five rings [3]. Key features include:
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Angles | α=β=γ=90° |
H-bond Network | O16-H⋯O13 (2.05 Å) |
Picrasinol B shares biosynthetic pathways with other Picrasma quassinoids but exhibits distinct structural variations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3